molecular formula C21H25N7O3 B12248864 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12248864
M. Wt: 423.5 g/mol
InChI Key: ILSHZJDSAFKZLJ-UHFFFAOYSA-N
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Description

The compound 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a key component in many biological molecules, and a pyrrole structure, which is often found in pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the purine and pyrrole rings, followed by their coupling. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The purine and pyrrole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s purine base makes it a candidate for studying nucleic acid interactions and enzyme inhibition. It could be used to design new drugs targeting specific enzymes or receptors.

Medicine

Medically, the compound’s structure suggests potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins could be harnessed to develop new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved conductivity or stability. Its complex structure may also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one likely involves its interaction with nucleic acids and proteins. The purine base can form hydrogen bonds with nucleotides, potentially inhibiting DNA or RNA synthesis. The pyrrole structure may interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar purine base structure.

    Ganciclovir: Another antiviral agent with a purine base, used to treat cytomegalovirus infections.

    Caffeine: A stimulant with a purine base, commonly found in coffee and tea.

Uniqueness

The uniqueness of 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one lies in its combination of a purine base with a pyrrole structure. This dual functionality allows it to interact with a wide range of biological molecules, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H25N7O3

Molecular Weight

423.5 g/mol

IUPAC Name

5-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C21H25N7O3/c1-4-26-12-24-18-19(26)22-11-23-20(18)27-6-13-8-28(9-14(13)7-27)21(30)15-10-25(2)17(29)5-16(15)31-3/h5,10-14H,4,6-9H2,1-3H3

InChI Key

ILSHZJDSAFKZLJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN(C(=O)C=C5OC)C

Origin of Product

United States

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